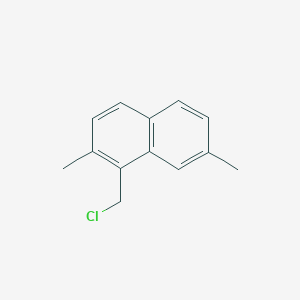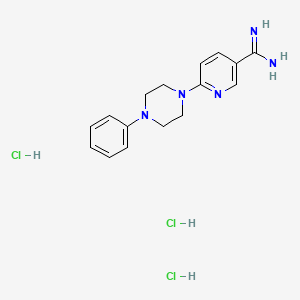![molecular formula C10H12ClNO B12316255 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine](/img/structure/B12316255.png)
2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-Chloro-6-[(cyclopropylmethoxy)méthyl]pyridine est un composé chimique de formule moléculaire C10H12ClNO et de masse moléculaire 197,66 g/mol . Ce composé est caractérisé par la présence d'un cycle pyridine substitué par un atome de chlore en position 2 et un groupe cyclopropylméthoxy en position 6.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse de la 2-Chloro-6-[(cyclopropylmethoxy)méthyl]pyridine implique généralement la réaction de la 2-chloropyridine avec le cyclopropylméthanol en présence d'une base telle que l'hydrure de sodium ou le carbonate de potassium. La réaction est réalisée sous reflux dans un solvant approprié tel que le diméthylformamide (DMF) ou le tétrahydrofurane (THF). Le produit résultant est ensuite purifié en utilisant des techniques standard telles que la chromatographie sur colonne .
Méthodes de Production Industrielle
La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de réactifs et de solvants de qualité industrielle, et les réactions sont réalisées dans de grands réacteurs avec un contrôle précis de la température, de la pression et du temps de réaction pour garantir un rendement et une pureté élevés du produit final .
Analyse Des Réactions Chimiques
Types de Réactions
La 2-Chloro-6-[(cyclopropylmethoxy)méthyl]pyridine subit diverses réactions chimiques, notamment :
Substitution nucléophile : L'atome de chlore en position 2 peut être remplacé par d'autres nucléophiles tels que les amines, les thiols ou les alcoolates.
Oxydation : Le groupe cyclopropylméthoxy peut être oxydé pour former les aldéhydes ou acides carboxyliques correspondants.
Réduction : Le cycle pyridine peut être réduit pour former des dérivés de la pipéridine dans des conditions d'hydrogénation.
Réactifs et Conditions Communs
Substitution nucléophile : Réactifs comme l'azoture de sodium, le thiolate de potassium ou l'alcoolate de sodium dans des solvants tels que l'éthanol ou le méthanol.
Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome en conditions acides ou basiques.
Réduction : Catalyseurs comme le palladium sur charbon (Pd/C) sous atmosphère de gaz hydrogène.
Principaux Produits Formés
Substitution nucléophile : Formation de pyridines substituées.
Oxydation : Formation d'aldéhydes ou d'acides carboxyliques.
Réduction : Formation de dérivés de la pipéridine.
Applications De Recherche Scientifique
La 2-Chloro-6-[(cyclopropylmethoxy)méthyl]pyridine est utilisée dans diverses applications de recherche scientifique, notamment :
Chimie : Comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Comme sonde pour étudier les voies biologiques et les interactions.
Médecine : Utilisation potentielle dans le développement de composés pharmaceutiques en raison de ses caractéristiques structurelles uniques.
Industrie : Utilisée dans la synthèse de produits agrochimiques et d'autres produits chimiques industriels.
Mécanisme d'Action
Le mécanisme d'action de la 2-Chloro-6-[(cyclopropylmethoxy)méthyl]pyridine implique son interaction avec des cibles moléculaires spécifiques. L'atome de chlore et le groupe cyclopropylméthoxy contribuent à son affinité de liaison et à sa spécificité envers certaines enzymes ou récepteurs. Le composé peut moduler les voies biologiques en inhibant ou en activant ces cibles, ce qui conduit à divers effets physiologiques .
Mécanisme D'action
The mechanism of action of 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine involves its interaction with specific molecular targets. The chlorine atom and the cyclopropylmethoxy group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound can modulate biological pathways by inhibiting or activating these targets, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Composés Similaires
- 2-Chloro-6-méthylpyridine
- 2-Chloro-6-éthoxypyridine
- 2-Chloro-6-(trifluorométhyl)pyridine
Unicité
La 2-Chloro-6-[(cyclopropylmethoxy)méthyl]pyridine est unique en raison de la présence du groupe cyclopropylméthoxy, qui confère des propriétés stériques et électroniques distinctes.
Propriétés
Formule moléculaire |
C10H12ClNO |
|---|---|
Poids moléculaire |
197.66 g/mol |
Nom IUPAC |
2-chloro-6-(cyclopropylmethoxymethyl)pyridine |
InChI |
InChI=1S/C10H12ClNO/c11-10-3-1-2-9(12-10)7-13-6-8-4-5-8/h1-3,8H,4-7H2 |
Clé InChI |
IZUUJXVUXLDBLL-UHFFFAOYSA-N |
SMILES canonique |
C1CC1COCC2=NC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



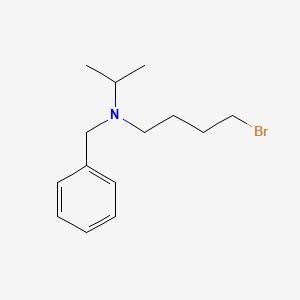
![N-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B12316186.png)
![5-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-3-amine](/img/structure/B12316187.png)
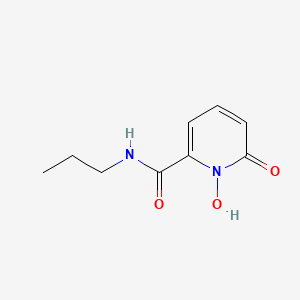

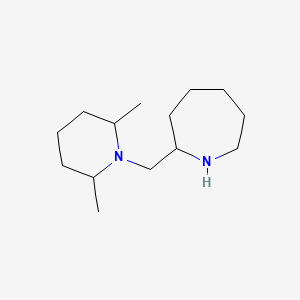
![2-[(2-Amino-4-methylpentanoyl)amino]hexanamide;hydrochloride](/img/structure/B12316213.png)

